3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a morpholinopyrimidinyl group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the methoxyphenyl intermediate.
Pyrimidine Ring Formation: The intermediate is then reacted with a pyrimidine derivative to form the morpholinopyrimidinyl group.
Amide Bond Formation: Finally, the propanamide backbone is introduced through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly employed.
Substitution: Halogenating agents or nucleophiles like NaOH or KOH can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide
- 3-(4-methoxyphenyl)-N-(6-piperidinopyrimidin-4-yl)propanamide
- 3-(4-methoxyphenyl)-N-(6-morpholinopyridin-4-yl)propanamide
Uniqueness
3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group provides specific electronic properties, while the morpholinopyrimidinyl group offers versatility in binding interactions.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-5-2-14(3-6-15)4-7-18(23)21-16-12-17(20-13-19-16)22-8-10-25-11-9-22/h2-3,5-6,12-13H,4,7-11H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIAHVAGUQNLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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